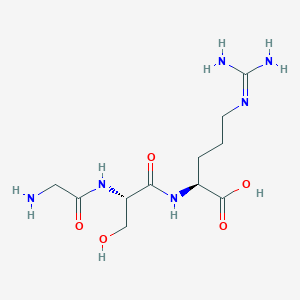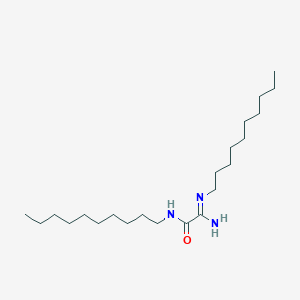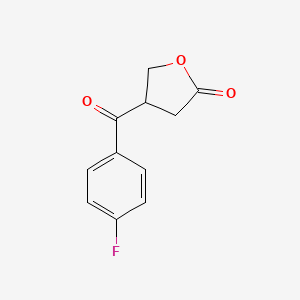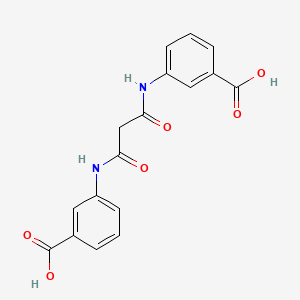
Gly-Ser-Arg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-Ser-Arg is a tripeptide composed of the amino acids glycine, serine, and arginine. Tripeptides like this compound are important in various biological processes and have significant applications in scientific research. This compound is known for its role in cell adhesion, signaling, and other cellular functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gly-Ser-Arg can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the C-terminal amino acid is attached to an insoluble resin, and the peptide chain is built by sequentially adding protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process includes the use of automated peptide synthesizers, which streamline the synthesis and purification steps, ensuring consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Gly-Ser-Arg undergoes various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The arginine residue can be reduced to form a secondary amine.
Substitution: The glycine residue can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the peptide bond .
Major Products Formed
The major products formed from these reactions include hydroxylated serine derivatives, reduced arginine derivatives, and substituted glycine derivatives. These products have various applications in research and industry .
Aplicaciones Científicas De Investigación
Gly-Ser-Arg has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Plays a role in cell adhesion, signaling, and other cellular functions.
Medicine: Investigated for its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: Used in the development of biomaterials and drug delivery systems .
Mecanismo De Acción
Gly-Ser-Arg exerts its effects by interacting with specific molecular targets, such as integrins, which are cell surface receptors involved in cell adhesion and signaling. The peptide binds to these receptors, triggering downstream signaling pathways that regulate various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Arg-Gly-Asp: Another tripeptide involved in cell adhesion and signaling.
Gly-Ser-Asp: Similar in structure but with different biological activities.
Gly-Ala-Arg: Shares some functional similarities but differs in its specific interactions and effects
Uniqueness of Gly-Ser-Arg
This compound is unique due to its specific sequence and the distinct biological activities it mediates. Its ability to interact with integrins and other cell surface receptors makes it a valuable tool in research and therapeutic applications .
Propiedades
Número CAS |
85530-46-7 |
|---|---|
Fórmula molecular |
C11H22N6O5 |
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C11H22N6O5/c12-4-8(19)16-7(5-18)9(20)17-6(10(21)22)2-1-3-15-11(13)14/h6-7,18H,1-5,12H2,(H,16,19)(H,17,20)(H,21,22)(H4,13,14,15)/t6-,7-/m0/s1 |
Clave InChI |
YOBGUCWZPXJHTN-BQBZGAKWSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)O)NC(=O)C(CO)NC(=O)CN)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)

![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)





![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
